

"4-Methyl-3-(trifluoromethyl)benzoic acid" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzoic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Methyl-3-(trifluoromethyl)benzoic acid**

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Introduction

4-Methyl-3-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid with the chemical formula $C_9H_7F_3O_2$ and a molecular weight of 204.15 g/mol ^[1] As a key intermediate and building block in medicinal chemistry and materials science, its unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical techniques used for its characterization, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind each technique are discussed, alongside detailed methodologies and an interpretation of the expected spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to verify the structure and identity of this compound.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and deduce the precise chemical environment of each atom. For **4-Methyl-3-(trifluoromethyl)benzoic acid**, a combination of ^1H , ^{13}C , and ^{19}F NMR provides a complete structural picture.

Proton (^1H) NMR Spectroscopy

^1H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

- **Carboxylic Acid Proton (-COOH):** This acidic proton is highly deshielded and appears as a broad singlet in the far downfield region of the spectrum, typically between 10-13 ppm.^{[2][3]} Its chemical shift is sensitive to concentration and the solvent used due to variations in hydrogen bonding.^{[2][3]} This signal will disappear upon shaking the sample with a few drops of deuterium oxide (D_2O), a classic test for exchangeable protons.^[3]
- **Aromatic Protons (Ar-H):** The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern. We can predict their relative chemical shifts based on the electronic effects of the substituents. The proton at position 2 (ortho to the electron-withdrawing COOH group) is expected to be the most deshielded. The proton at position 5 (ortho to the electron-donating CH_3 group) will be the most shielded.
- **Methyl Protons (-CH₃):** The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy maps the carbon skeleton of the molecule.

- **Carboxyl Carbon (-COOH):** This carbon is significantly deshielded and appears between 165-185 ppm.^{[2][3]}
- **Aromatic Carbons (Ar-C):** Six distinct signals are expected in the 120-140 ppm range. The carbon atom directly bonded to the trifluoromethyl group (C-3) will appear as a quartet due to

one-bond carbon-fluorine coupling (^1JCF). The adjacent carbons (C-2 and C-4) will show smaller couplings (^2JCF).

- Trifluoromethyl Carbon ($-\text{CF}_3$): The carbon of the CF_3 group will also appear as a prominent quartet due to the strong one-bond C-F coupling. Its chemical shift is typically observed in the 120-130 ppm range.
- Methyl Carbon ($-\text{CH}_3$): This carbon will give rise to a signal in the upfield aliphatic region, around 20-22 ppm.

Fluorine-19 (^{19}F) NMR Spectroscopy

Given the presence of the trifluoromethyl group, ^{19}F NMR is a highly specific and sensitive technique for characterization.

- Trifluoromethyl Group ($-\text{CF}_3$): The three equivalent fluorine atoms will produce a single, sharp signal. The ^{19}F chemical shift is highly sensitive to the electronic environment of the molecule.^{[4][5]} For a CF_3 group attached to an aromatic ring, the signal is expected in the range of -60 to -65 ppm relative to a CFCl_3 standard.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **4-Methyl-3-(trifluoromethyl)benzoic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). DMSO-d_6 is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Place the sample in a standard 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Spectra to Acquire:
 - ^1H NMR: Standard single-pulse experiment.
 - ^{13}C NMR: Proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH , CH_2 , and CH_3 signals).

- ^{19}F NMR: Standard single-pulse experiment, typically with proton decoupling.

Summary of Expected NMR Data

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)	Multiplicity (^{13}C)
-COOH	10.0 - 13.0 (br s)	165 - 185	Singlet
Ar-H	7.5 - 8.2 (m)	120 - 140	Singlet
-CH ₃	2.4 - 2.6 (s)	20 - 22	Quartet (from ^1H)
Ar-C-CF ₃	-	~130-135	Quartet (^1JCF)
-CF ₃	-	~123-128	Quartet (^1JCF)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.

Characteristic Absorption Bands

The IR spectrum of **4-Methyl-3-(trifluoromethyl)benzoic acid** is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.

- O-H Stretch: A very broad and strong absorption band is expected in the $2500\text{-}3300\text{ cm}^{-1}$ region.^{[2][6][7]} This broadening is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state.^{[6][8]}
- C-H Stretches: Sharper peaks corresponding to aromatic C-H stretches will appear just above 3000 cm^{-1} , while the aliphatic C-H stretch from the methyl group will be just below 3000 cm^{-1} . These may be partially obscured by the broad O-H band.^[8]
- C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected. For an aromatic acid that forms dimers, this band typically appears between $1680\text{-}1710\text{ cm}^{-1}$.^[9]

- C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm^{-1} .
- C-O Stretch and O-H Bend: A C-O stretching vibration coupled with the O-H bending vibration appears in the 1210-1320 cm^{-1} region.[6]

Experimental Protocol for IR Data Acquisition

- Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty instrument (or clean ATR crystal).
- Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Summary of Expected IR Data

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (H-bonded)	2500 - 3300	Strong, Very Broad
C-H stretch (Aromatic)	3000 - 3100	Medium, Sharp
C-H stretch (Alkyl)	2850 - 2960	Medium, Sharp
C=O stretch (Dimer)	1680 - 1710	Strong, Sharp
C-C stretch (Aromatic)	1450 - 1600	Medium to Weak
C-F stretches	1100 - 1350	Strong, Sharp
C-O stretch	1210 - 1320	Strong
O-H bend	910 - 950	Medium, Broad

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Expected Fragmentation Pattern (Electron Ionization)

Using a hard ionization technique like Electron Ionization (EI), we expect to see the molecular ion and several characteristic fragments.

- **Molecular Ion ($M^{+\cdot}$):** A prominent peak at an m/z (mass-to-charge ratio) of 204 is expected, corresponding to the intact molecule that has lost one electron. Aromatic acids generally show a more intense molecular ion peak compared to their aliphatic counterparts.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **$[M-OH]^+$ Fragment:** Loss of a hydroxyl radical ($\bullet OH$, mass 17) is a very common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion. This would result in a strong peak at m/z 187.[\[11\]](#)[\[12\]](#)

- $[M-COOH]^+$ Fragment: Loss of the entire carboxyl group as a radical ($\bullet COOH$, mass 45) is another characteristic fragmentation. This would yield a peak at m/z 159.[\[11\]](#)[\[12\]](#)

Experimental Protocol for MS Data Acquisition

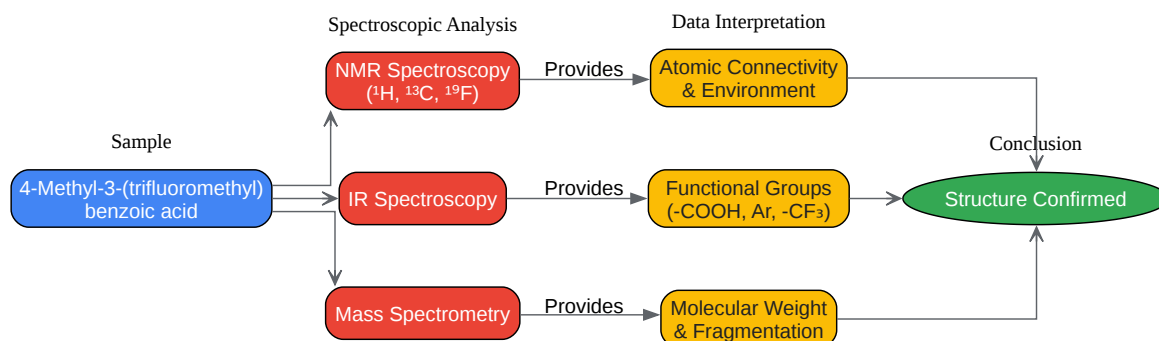
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source (EI mode).
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Summary of Expected Mass Spectrometry Data

m/z Value	Proposed Fragment	Notes
204	$[C_9H_7F_3O_2]^+$	Molecular Ion (M^+)
187	$[M - OH]^+$	Loss of hydroxyl radical
159	$[M - COOH]^+$	Loss of carboxyl radical

Integrated Spectroscopic Analysis Workflow

The combination of these three techniques provides a self-validating system for the structural confirmation of **4-Methyl-3-(trifluoromethyl)benzoic acid**. The workflow ensures that the empirical data from each analysis corresponds to the same unique molecular structure.



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Caption: Integrated workflow for the structural elucidation of **4-Methyl-3-(trifluoromethyl)benzoic acid**.

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